molecular formula C21H22N2O B2407240 Indolizin-2-yl(3-phenylazepan-1-yl)methanone CAS No. 2034382-71-1

Indolizin-2-yl(3-phenylazepan-1-yl)methanone

Cat. No.: B2407240
CAS No.: 2034382-71-1
M. Wt: 318.42
InChI Key: GCGWCPQOLYALEJ-UHFFFAOYSA-N
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Description

Indolizin-2-yl(3-phenylazepan-1-yl)methanone is a complex organic compound that belongs to the class of indolizine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolizine derivatives, including Indolizin-2-yl(3-phenylazepan-1-yl)methanone, often involves radical cyclization and cross-coupling reactions. These methods are favored due to their efficiency in constructing heterocycles and forming C–C or C–X bonds . Classical methodologies such as the Scholtz or Chichibabin reactions have also been employed for the synthesis of indolizines .

Industrial Production Methods

This often includes the use of transition metal-catalyzed reactions and oxidative coupling .

Chemical Reactions Analysis

Types of Reactions

Indolizine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indolizine ring .

Scientific Research Applications

Indolizin-2-yl(3-phenylazepan-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Indolizin-2-yl(3-phenylazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an indolizine core with a phenylazepan moiety makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

indolizin-2-yl-(3-phenylazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c24-21(19-14-20-11-5-7-12-22(20)16-19)23-13-6-4-10-18(15-23)17-8-2-1-3-9-17/h1-3,5,7-9,11-12,14,16,18H,4,6,10,13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGWCPQOLYALEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CN4C=CC=CC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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